molecular formula C19H13FO5 B11057914 methyl 3-(4-fluorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate

methyl 3-(4-fluorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate

Cat. No.: B11057914
M. Wt: 340.3 g/mol
InChI Key: DYLASHWOMLOUFB-UHFFFAOYSA-N
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Description

Methyl 3-(4-fluorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate is a complex organic compound that belongs to the class of chromenes. Chromenes are bicyclic aromatic heterocyclic compounds consisting of a benzene ring fused to an oxygen-containing pyran ring. This particular compound is characterized by the presence of a fluorophenyl group, a furochromene core, and a carboxylate ester functional group. Chromenes and their derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-fluorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate typically involves multi-step reactions. One common method involves the condensation of 4-fluorobenzaldehyde with a suitable chromene precursor under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the furochromene core. The final step involves esterification to introduce the carboxylate ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-fluorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 3-(4-fluorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules are of particular interest.

    Medicine: The compound’s pharmacological properties, such as anti-inflammatory and anticancer activities, make it a candidate for drug development. Researchers are exploring its potential therapeutic applications.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of methyl 3-(4-fluorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(4-fluorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate is unique due to its combination of a fluorophenyl group and a furochromene core This structural arrangement imparts specific chemical reactivity and biological activity, distinguishing it from other chromene derivatives

Properties

Molecular Formula

C19H13FO5

Molecular Weight

340.3 g/mol

IUPAC Name

methyl 3-(4-fluorophenyl)-4-oxo-2,3-dihydrofuro[3,2-c]chromene-2-carboxylate

InChI

InChI=1S/C19H13FO5/c1-23-19(22)17-14(10-6-8-11(20)9-7-10)15-16(25-17)12-4-2-3-5-13(12)24-18(15)21/h2-9,14,17H,1H3

InChI Key

DYLASHWOMLOUFB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC=C(C=C4)F

Origin of Product

United States

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